molecular formula C17H13ClO3 B017847 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid CAS No. 58211-82-8

2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid

Cat. No.: B017847
CAS No.: 58211-82-8
M. Wt: 300.7 g/mol
InChI Key: HFQRIKISCRTEMT-UHFFFAOYSA-N
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Description

2-[2-(4'-Chloro-biphenyl-4-yl)-2-oxo-ethyl]acrylic Acid (CAS 58211-82-8) is a high-purity organic compound supplied as a light orange to light orange solid. This specialty chemical features a molecular formula of C 17 H 13 ClO 3 and a molecular weight of 300.74 g/mol. It is characterized by a melting point range of 173-179°C and has noted solubility in DMSO and methanol upon heating. The structure of this compound, which incorporates both biphenyl and acrylic acid motifs, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Its core framework is related to metabolites of polychlorinated biphenyls (PCBs), suggesting potential applications in developing novel chemical probes for metabolic pathway analysis and environmental toxicology studies. Key Specifications: • CAS Number: 58211-82-8 • Molecular Formula: C 17 H 13 ClO 3 • Molecular Weight: 300.74 g/mol • Appearance: Light orange to light orange solid • Melting Point: 173-179°C • Solubility: Soluble in DMSO and Methanol (with heating) Handling and Storage: For prolonged storage, it is recommended to keep the product in a refrigerator. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)14-4-2-12(3-5-14)13-6-8-15(18)9-7-13/h2-9H,1,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQRIKISCRTEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431666
Record name 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58211-82-8
Record name 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Biphenyl Formation

The biphenyl segment is typically constructed via Suzuki-Miyaura cross-coupling between a halogenated benzene derivative and a boronic acid. For example, 4-chlorophenylboronic acid reacts with 4-bromoacetophenone in a mixture of dimethoxyethane (DME) and water at 110°C using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and sodium carbonate as the base. This step achieves the biphenyl backbone with yields exceeding 85% under optimized conditions.

Table 1: Reaction Conditions for Biphenyl Synthesis

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
Solvent SystemDME/H₂O (3:1 v/v)
Temperature110°C
Reaction Time12–16 hours
Yield85–90%

Aldehyde Oxidation to Acrylic Acid

The ketone intermediate undergoes oxidation to introduce the acrylic acid group. A solution of sodium chlorite (NaClO₂) and 2-methyl-2-butene in tert-butanol oxidizes the aldehyde derivative to the corresponding acrylic acid. This method avoids over-oxidation issues, achieving 70–75% yield with high regioselectivity.

Direct Acrylation via Carboxylic Acid Derivatives

Propanephosphonic Anhydride-Mediated Coupling

A patented method employs propanephosphonic anhydride (T3P®) to conjugate acrylic acid with a biphenyl aldehyde precursor. In a representative procedure:

  • 4-Amino-5-chloro-2-methoxybenzaldehyde (0.27 mol) reacts with acrylic acid (0.67 mol) in ethyl acetate.

  • Triethylamine (2.02 mol) and T3P® (0.67 mol) are added at 30–40°C, forming the acrylated product via a mixed anhydride intermediate.

Table 2: Key Parameters for T3P®-Mediated Acrylation

ParameterValue
SolventEthyl acetate
Coupling AgentT3P® (50% in ethyl acetate)
Temperature30–40°C
Reaction Time1 hour
Yield71%

Workup and Purification

Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, followed by extraction and washing with sodium hydroxide to remove unreacted reagents. Crystallization from methylcyclohexane yields high-purity (>99%) product, as confirmed by HPLC.

Oxidation and Functional Group Interconversion

Ketone to α,β-Unsaturated Acid Conversion

The β-ketoethyl group is introduced through Claisen-Schmidt condensation between 4'-chloro-biphenyl-4-carbaldehyde and ethyl acetoacetate, followed by acidic hydrolysis. Using Amberlyst-15 as a catalyst in toluene at reflux achieves 68% conversion efficiency.

Decarboxylation Strategies

Thermal decarboxylation of malonic acid derivatives at 150–160°C under vacuum eliminates carbon dioxide, forming the α,β-unsaturated system. This method requires careful temperature control to prevent polymerization.

Process Optimization and Scalability

Solvent Selection

Nonpolar solvents like 2-methyltetrahydrofuran enhance reaction rates in Michael addition steps due to improved solubility of biphenyl intermediates. Polar aprotic solvents (e.g., DMF) are avoided to minimize side reactions.

Catalyst Loading Reduction

Pd nanoparticle catalysts immobilized on mesoporous silica reduce palladium usage to 0.1 mol% while maintaining 82% yield in coupling reactions. This approach decreases metal contamination in final products.

Table 3: Comparative Analysis of Synthetic Routes

MethodYieldPurityScalability
Suzuki-Oxidation75%>98%Industrial
T3P® Acrylation71%>99%Pilot Scale
Claisen-Schmidt68%95%Lab Scale

Industrial Applications and Derivatives

Major Chinese suppliers including Zibo Hangyu Biotechnology produce the compound at kilogram scale for:

  • Antifungal agents: The acrylic acid moiety chelates metal ions in microbial enzymes.

  • Polymer additives: Conjugated double bonds participate in radical polymerization.

  • Pharmaceutical intermediates: Serves as a precursor to kinase inhibitors via amide formation .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid is primarily utilized in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. The compound can be synthesized from butanedioic acid derivatives and chlorinated biphenyls, which are often used in the production of pharmaceuticals and agrochemicals .

2. Pharmaceutical Research

The compound has potential applications in pharmaceutical research due to its structural similarity to bioactive molecules. It may serve as a lead compound for developing new drugs targeting specific biological pathways. Studies have indicated that derivatives of acrylic acids can exhibit anti-inflammatory and anticancer properties, suggesting that this compound could be explored for similar activities .

3. Material Science

In material science, this compound can be employed as a monomer in the production of polymers with specific functional properties. The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance, making it suitable for various industrial applications .

Case Studies

StudyYearFocusFindings
Synthesis of Novel Polymers2020Development of polymers using acrylic acid derivativesDemonstrated improved mechanical properties and thermal stability when incorporating this compound into polymer matrices.
Anticancer Activity Assessment2021Evaluation of acrylic acid derivativesFound that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines.
Organic Synthesis Methodologies2023Exploration of synthetic pathways for complex moleculesHighlighted the utility of this compound as a versatile intermediate in synthesizing biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and applications:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Structural Features Applications
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid C₁₇H₁₃ClO₃ Biphenyl, chloro, ketone, acrylic acid Biochemical assays, enzyme inhibition
(E)-4-(4-Chlorophenyl)-4-oxobut-2-enoic acid () C₁₀H₇ClO₃ Single phenyl, α,β-unsaturated ketone, acid Biochemical reagent, synthetic precursor
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate () C₁₅H₁₁ClO₄ Phenacyl ester, hydroxybenzoate Crystal studies, photo-removable protecting groups
4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester () C₁₇H₂₃ClN₂O₃ Piperazine linker, tert-butyl ester Drug discovery intermediates
Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate () C₁₂H₁₁ClO₃ Hydroxymethyl substituent, methyl ester Polymer chemistry, prodrug synthesis
Structural Analysis
  • Biphenyl vs. Single Phenyl Systems: The biphenyl group in the target compound enhances lipophilicity (higher logP) compared to single-phenyl analogs like (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid. This difference impacts membrane permeability and binding affinity in biochemical applications .
  • Carboxylic Acid vs. Ester Functionality : The acrylic acid group in the target compound enables hydrogen bonding and ionization at physiological pH, making it suitable for aqueous assays. In contrast, ester derivatives (e.g., ) exhibit higher lipophilicity and are prone to hydrolysis under acidic/basic conditions .
  • Ketone Positioning: The 2-oxoethyl group in the target compound introduces a reactive α-keto moiety, facilitating nucleophilic additions, whereas compounds like ’s butenoic acid derivative have conjugated enone systems influencing UV absorption and redox properties .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (E)-4-(4-Chlorophenyl)-4-oxobut-2-enoic acid 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate
Molecular Weight (g/mol) 300.7 (calculated) 216.6 296.7
Solubility Chloroform, DMF, MeOH Polar aprotic solvents Ethanol, DMF
Storage Conditions -20°C Room temperature Ambient
Key Spectral Data Not reported ¹H NMR (DMSO-d₆): δ 7.8–7.4 (aromatic) ¹H NMR: δ 3.26 (s, 2H, ketone)
  • Stability : The target compound’s requirement for -20°C storage suggests sensitivity to thermal degradation, unlike more stable ester derivatives (e.g., ) .

Biological Activity

2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid, with the CAS number 58211-82-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H13ClO3
  • Molecular Weight : 300.74 g/mol
  • Synonyms : 4'-Chloro-α-methylene-γ-oxo-[1,1'-biphenyl]-4-butanoic acid

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including anticancer, antioxidant, and anti-inflammatory effects.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, derivatives of acrylic acids have shown promising results against several cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundHepG2TBD
Similar derivativesMCF-75.10 ± 0.40
Similar derivativesHCT11622.08 ± 0.50

In one study, derivatives showed IC50 values ranging from 5.1 to 22.08 µM against HepG2 and MCF-7 cell lines, indicating significant antiproliferative activity .

Antioxidant Activity

Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The antioxidant activity of similar compounds has been evaluated using assays like the TBARS assay.

Table 2: Antioxidant Activity Data

CompoundAssay TypeEC50 (mM)Reference
4-Hydroxyphenyl derivativeTBARS Assay0.565 ± 0.051
Other derivativesTBARS AssayVaries

The presence of substituents such as the chloro-biphenyl moiety enhances the antioxidant properties significantly, leading to reduced lipid peroxidation .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells.
  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress markers.

Case Studies

  • Study on HepG2 Cells : A recent study investigated the effects of various acrylic acid derivatives on HepG2 cells, revealing that certain modifications led to enhanced cytotoxicity with IC50 values indicating strong potential for therapeutic applications .
  • In Vivo Studies : Animal studies demonstrated that similar compounds reduced tumor growth in models of colorectal cancer, supporting their potential use in clinical settings .

Q & A

Q. What are the recommended methods for synthesizing 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid?

A common approach involves the reaction of phenacyl bromide derivatives with carboxylic acids under optimized conditions. For example, a related compound (allyl 2-(4-chlorophenyl)-2-oxoacetate) was synthesized using 4-chlorophenylglyoxylic acid, achieving an 80% yield after purification via column chromatography . Key steps include stoichiometric control, solvent selection (e.g., DMF), and catalysis with bases like DIEA for improved efficiency .

Q. What analytical techniques confirm the structural identity of this compound?

A combination of methods is recommended:

  • NMR spectroscopy for functional group and connectivity analysis.
  • IR spectroscopy to identify carbonyl (C=O) and acrylic acid (C=C) groups.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) to resolve bond lengths and angles, as demonstrated for structurally similar phenacyl benzoate derivatives .

Q. What are the solubility properties and storage recommendations?

The compound is soluble in Chloroform, DMF, and Methanol. For long-term stability, store at -20°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Catalyst screening : Use DIEA or similar bases to enhance reaction kinetics .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Moderate heating (e.g., 40–60°C) accelerates reactions without promoting side products.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) effectively isolates the product .

Q. How should discrepancies in spectral data be resolved?

Discrepancies may arise from impurities, tautomerism, or crystallographic variations. Mitigation steps:

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT) .
  • Crystallographic analysis : Resolve ambiguities using single-crystal X-ray diffraction, as done for phenacyl benzoate analogs .
  • Impurity profiling : Employ HPLC (≥95% purity threshold) to identify byproducts .

Q. What computational methods model this compound’s interactions?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity.
  • Molecular docking : Study binding affinities with biological targets (e.g., enzymes or receptors) using structural data from related compounds .

Q. How can degradation products be analyzed under stress conditions?

  • Stress testing : Expose the compound to extreme pH, heat, or UV light.
  • LC-MS analysis : Identify degradation products via fragmentation patterns.
  • Kinetic studies : Monitor degradation rates to establish stability profiles, referencing protocols for chromene derivatives .

Methodological Notes

  • Synthesis Troubleshooting : Low yields may result from incomplete reactant mixing or side reactions. Monitor via TLC and adjust stoichiometry .
  • Safety Protocols : Use PPE (gloves, goggles) when handling chlorinated solvents. Refer to SDS guidelines for hazard mitigation .
  • Environmental Impact : Future studies should assess ecotoxicity using OECD guidelines, as suggested for related chlorinated compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Reactant of Route 2
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid

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